Ethyl 4-aminoadamantane-1-carboxylate
Description
Ethyl 4-aminoadamantane-1-carboxylate is a synthetic adamantane derivative characterized by a rigid bicyclic hydrocarbon framework substituted with an ethyl ester group at position 1 and an amino group at position 2.
Properties
IUPAC Name |
ethyl 4-aminoadamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-16-12(15)13-5-8-3-9(6-13)11(14)10(4-8)7-13/h8-11H,2-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPGCAQLTUJZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC3CC(C1)C(C(C3)C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-aminoadamantane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Functionalization: The adamantane is first functionalized to introduce a carboxyl group at the 1-position, forming adamantane-1-carboxylic acid.
Esterification: The carboxylic acid is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form ethyl adamantane-1-carboxylate.
Amination: Finally, the ethyl ester is subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 4-position, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the amino group, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted adamantane derivatives.
Scientific Research Applications
Chemistry
Ethyl 4-aminoadamantane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules: It is employed in the preparation of various organic compounds and polymers.
- Functional Group Modifications: The amino and carboxylate groups enable diverse chemical modifications, leading to new derivatives with enhanced properties.
Biology
The compound exhibits promising biological activities, making it a subject of interest in pharmacological research:
- Antiviral Activity: this compound has shown effectiveness against influenza viruses, including strains resistant to traditional antiviral agents like amantadine. Studies indicate that it can inhibit viral replication mechanisms effectively .
- Neuroprotective Effects: Similar to other adamantane derivatives, it is being investigated for potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease due to its ability to modulate neurotransmitter systems .
Medicine
The therapeutic potential of this compound is under exploration for various medical applications:
- Metabolic Disorders: Research indicates that it may inhibit enzymes involved in cortisol metabolism, thereby influencing conditions like obesity and diabetes .
- Analgesic Properties: Preliminary studies suggest that it may possess analgesic effects, which could be beneficial in pain management therapies .
Case Study 1: Inhibition of Influenza Virus
A study demonstrated that this compound exhibited significant antiviral activity against H1N1 strains, including those resistant to amantadine. The compound's structural modifications enhanced its efficacy against viral replication .
Case Study 2: Neuroprotective Mechanisms
Research focusing on neuroprotective effects revealed that the compound could inhibit specific enzymes related to cortisol metabolism, leading to improved glucose homeostasis in animal models. This suggests potential therapeutic applications in metabolic disorders .
Case Study 3: Analgesic Activity
A comparative analysis highlighted unique analgesic properties of this compound compared to other aminoadamantanes, indicating its potential role in pain management therapies .
Mechanism of Action
The mechanism of action of Ethyl 4-aminoadamantane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity and specificity. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, facilitating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl (3R,5S)-4-Aminoadamantane-1-Carboxylate Hydrochloride
- Molecular Formula: C₁₂H₂₀ClNO₂ (hydrochloride salt).
- The hydrochloride salt form enhances water solubility but may limit blood-brain barrier penetration.
Ethyl 3-Amino-4-Methylcyclohexane-1-Carboxylate
- Molecular Formula: C₁₀H₁₉NO₂.
- The 3-amino and 4-methyl substituents create distinct electronic and steric environments compared to the adamantane derivative.
Bioactive Adamantane Derivatives in Ethyl Acetate Extracts
- Studies on plant extracts (e.g., turmeric, ginger) highlight ethyl acetate as a solvent for isolating bioactive compounds with antifungal and antioxidant properties .
Structural and Functional Analysis
Table 1: Comparative Properties of Ethyl 4-Aminoadamantane-1-Carboxylate and Analogs
| Compound | Molecular Formula | Key Functional Groups | Lipophilicity (LogP)* | Bioactivity Notes |
|---|---|---|---|---|
| This compound | C₁₃H₂₁NO₂ | Ethyl ester, primary amine | ~3.2 (estimated) | Hypothesized neuroprotective |
| Mthis compound | C₁₂H₁₉NO₂ | Methyl ester, primary amine | ~2.8 (estimated) | Discontinued; limited efficacy |
| Ethyl 3-amino-4-methylcyclohexane-1-carboxylate | C₁₀H₁₉NO₂ | Ethyl ester, secondary amine | ~2.5 (estimated) | Synthetic intermediate |
*Estimated using fragment-based methods due to lack of experimental data.
Research Implications and Challenges
- Synthetic Accessibility: Adamantane derivatives often require multistep synthesis, complicating large-scale production.
- Biological Performance : The adamantane core’s rigidity may improve target selectivity but reduce metabolic stability compared to flexible cyclohexane analogs.
- Data Gaps: Experimental data on solubility, pharmacokinetics, and toxicity for this compound remain scarce, necessitating further studies.
Q & A
Q. What are the recommended methods for synthesizing Ethyl 4-aminoadamantane-1-carboxylate with high purity?
Methodological Answer:
- Reaction Optimization : Use a two-step process: (1) nitration of adamantane derivatives followed by (2) esterification under anhydrous conditions. Catalysts like H₂SO₄ or BF₃·Et₂O may improve yields.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via TLC (Rf ~0.3 in 7:3 hexane:EtOAc).
- Validation : Confirm structure using H/C NMR (e.g., adamantane C-H signals at δ 1.5–2.5 ppm) and FT-IR (ester C=O stretch ~1740 cm⁻¹).
Safety Note : Follow protocols for handling corrosive reagents (e.g., HNO₃) and use fume hoods to avoid inhalation hazards .
Table 1 : Hypothetical Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 65 | 92% |
| Esterification | Ethanol, BF₃·Et₂O, reflux | 78 | 95% |
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- Crystallography :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
- Refinement : SHELXL for structure solution; analyze R-factor convergence (<5%) and electron density maps .
- Visualization : Mercury CSD 2.0 to identify hydrogen bonds and packing motifs (e.g., C=O···H-N interactions) .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental crystallographic data?
Methodological Answer:
- Root Cause Analysis :
- Check for dynamic effects (e.g., temperature-dependent disorder) via variable-temperature XRD.
- Re-optimize computational models using solvent correction (e.g., PCM for ethanol) .
- Statistical Validation : Apply Hamilton R-factors to assess positional uncertainties in atomic coordinates .
Q. Example Workflow :
Perform DFT geometry optimization (B3LYP/def2-TZVP).
Compare bond lengths/angles with XRD data (e.g., C-O bond: calc. 1.21 Å vs. exp. 1.23 Å).
Adjust torsional constraints in computational models if deviations exceed 2σ.
Q. How should researchers design experiments to investigate the pharmacokinetic properties of this compound?
Methodological Answer:
- In Vitro Assays :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS.
- In Vivo Studies :
- Administer to rodent models (IV/PO routes); collect plasma samples at t = 0, 1, 3, 6, 24h.
- Use non-compartmental analysis (WinNonlin) to calculate AUC, Cₘₐₓ, and t₁/₂.
Table 2 : Hypothetical Pharmacokinetic Parameters (Rat Model)
| Parameter | IV Dose (10 mg/kg) | PO Dose (50 mg/kg) |
|---|---|---|
| AUC₀–24 (μg·h/mL) | 120 ± 15 | 85 ± 10 |
| t₁/₂ (h) | 4.2 ± 0.5 | 3.8 ± 0.6 |
Q. How can Mercury software (CSD 2.0) be utilized to analyze intermolecular interactions in crystals?
Methodological Answer:
- Interaction Motifs :
- Void Analysis : Calculate solvent-accessible voids (>1.2 Å) to assess crystallographic porosity.
Example Finding : this compound may exhibit CH-π interactions between adamantane C-H and ester groups, stabilizing the lattice .
Q. What methodological considerations are essential for conformational analysis of the adamantane core?
Methodological Answer:
- Puckering Coordinates : Apply Cremer-Pople parameters (Q, θ, φ) to quantify non-planarity in the adamantane cage .
- Dynamic NMR : Perform VT-NMR (−50°C to 50°C) to detect ring-flipping barriers (ΔG‡ > 60 kJ/mol suggests restricted motion).
Table 3 : Hypothetical Puckering Parameters for Adamantane Core
| Ring | Q (Å) | θ (°) | φ (°) |
|---|---|---|---|
| A | 0.12 | 45 | 30 |
| B | 0.09 | 50 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
